Cas no 40143-27-9 (4-Phenylbenzaldoxime)

4-Phenylbenzaldoxime structure
4-Phenylbenzaldoxime structure
Product Name:4-Phenylbenzaldoxime
CAS No:40143-27-9
MF:C13H11NO
MW:197.232543230057
CID:330488
PubChem ID:329820221
Update Time:2025-07-18

4-Phenylbenzaldoxime Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-carboxaldehyde,oxime
    • 4-BIPHENYLALDEHYDE OXIME
    • 4-Phenylbenzaldoxime
    • (1,1'-biphenyl)-4-carbaldehyde oxime
    • (1,1'-biphenyl)-4-carboxaldehyde
    • 4-PHENYLBENZALDEHYDE OXIME
    • 4-Phenyl-benzaldoxim
    • biphenyl-4-carbaldehyde oxime
    • Biphenyl-4-carbaldehyd-oxim
    • biphenyl-4-carboxaldehyde oxime
    • P-PHENYLBENZALDOXIME
    • 4-Phenylbenzaldoxime, analytical standard
    • MFCD00016415
    • (NE)-N-[(4-phenylphenyl)methylidene]hydroxylamine
    • [1,1'-Biphenyl]-4-carbaldehyde oxime
    • 40143-27-9
    • CS-0452254
    • (E)-[1,1'-biphenyl]-4-carbaldehyde oxime
    • A824930
    • AKOS006037646
    • MDL: MFCD00016415
    • Inchi: 1S/C13H11NO/c15-14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10,15H/b14-10+
    • InChI Key: OUNAWNXTMKAPFT-GXDHUFHOSA-N
    • SMILES: O/N=C/C1C=CC(=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 197.08400
  • Monoisotopic Mass: 197.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 32.6Ų

Experimental Properties

  • PSA: 32.59000
  • LogP: 3.16170

4-Phenylbenzaldoxime Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

4-Phenylbenzaldoxime Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

4-Phenylbenzaldoxime Pricemore >>

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Additional information on 4-Phenylbenzaldoxime

Recent Advances in the Study of 4-Phenylbenzaldoxime (CAS: 40143-27-9) in Chemical Biology and Pharmaceutical Research

4-Phenylbenzaldoxime (CAS: 40143-27-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery, catalysis, and material science. This compound, characterized by its oxime functional group attached to a biphenyl scaffold, exhibits unique chemical and biological properties that make it a promising candidate for various therapeutic and industrial applications. Recent studies have explored its potential as a ligand in metal-catalyzed reactions, its role in the inhibition of specific enzymes, and its utility in the synthesis of novel bioactive molecules.

One of the most notable advancements in the study of 4-Phenylbenzaldoxime is its application in the development of enzyme inhibitors. Researchers have identified its ability to selectively bind to and inhibit key enzymes involved in inflammatory and metabolic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-Phenylbenzaldoxime exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study highlighted the compound's potential as a lead structure for the design of new anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its therapeutic potential, 4-Phenylbenzaldoxime has also been investigated for its role in catalysis. A recent report in ACS Catalysis detailed its use as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules. The study revealed that the oxime group in 4-Phenylbenzaldoxime enhances the stability and reactivity of the palladium catalyst, leading to higher yields and improved selectivity in these reactions. This finding opens new avenues for the application of 4-Phenylbenzaldoxime in the synthesis of pharmaceuticals and fine chemicals.

Another area of interest is the compound's potential in material science. Researchers have explored its use in the development of metal-organic frameworks (MOFs) and other porous materials. A 2022 study in Advanced Materials demonstrated that 4-Phenylbenzaldoxime can serve as a building block for MOFs with high surface area and tunable porosity, making them suitable for gas storage, separation, and catalysis. The study emphasized the compound's versatility and its ability to impart unique properties to the resulting materials.

Despite these promising developments, challenges remain in the practical application of 4-Phenylbenzaldoxime. Issues such as solubility, stability, and scalability need to be addressed to fully harness its potential. Recent efforts have focused on the synthesis of derivatives with improved physicochemical properties, as well as the development of novel formulations to enhance its bioavailability and efficacy. For example, a 2023 study in Organic & Biomolecular Chemistry reported the successful synthesis of water-soluble 4-Phenylbenzaldoxime derivatives, which could facilitate their use in biological systems.

In conclusion, 4-Phenylbenzaldoxime (CAS: 40143-27-9) represents a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its applications span from enzyme inhibition and catalysis to material science, highlighting its versatility and importance. Ongoing research aims to overcome existing challenges and further explore its therapeutic and industrial applications. As the field advances, 4-Phenylbenzaldoxime is poised to play a pivotal role in the development of next-generation drugs and materials.

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